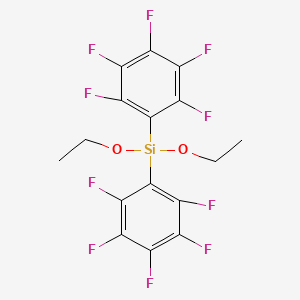

Dimethoxybis(pentafluorophenyl)silane

Vue d'ensemble

Description

Dimethoxybis(pentafluorophenyl)silane: is an organosilicon compound characterized by the presence of two pentafluorophenyl groups and two ethoxy groups attached to a silicon atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(pentafluorophenyl)diethoxysilane typically involves the reaction of pentafluorophenyl lithium with silicon tetrachloride, followed by the addition of ethanol. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction scheme is as follows:

-

Formation of Pentafluorophenyl Lithium:

C6F5Br+2Li→C6F5Li+LiBr

-

Reaction with Silicon Tetrachloride:

2C6F5Li+SiCl4→(C6F5)2SiCl2+2LiCl

-

Addition of Ethanol:

(C6F5)2SiCl2+2C2H5OH→(C6F5)2Si(OEt)2+2HCl

Industrial Production Methods: Industrial production of bis(pentafluorophenyl)diethoxysilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Dimethoxybis(pentafluorophenyl)silane undergoes various chemical reactions, including:

-

Substitution Reactions:

- Reaction with nucleophiles such as amines or alcohols to replace the ethoxy groups.

- Example: Reaction with an amine to form a silazane derivative.

-

Hydrolysis:

- Reaction with water to form silanols and pentafluorophenol.

- Example: Hydrolysis in the presence of moisture.

-

Cross-Coupling Reactions:

- Palladium-catalyzed cross-coupling reactions with aryl halides.

- Example: Formation of polyfluorophenyl-substituted compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols.

Catalysts: Palladium catalysts for cross-coupling reactions.

Solvents: Organic solvents such as toluene or THF.

Conditions: Inert atmosphere, controlled temperature.

Major Products:

- Silazane derivatives.

- Silanols.

- Polyfluorophenyl-substituted compounds.

Applications De Recherche Scientifique

Chemistry:

- Used as a precursor in the synthesis of advanced materials, including polymers and resins.

- Employed in the preparation of catalysts for various organic transformations.

Biology:

- Investigated for its potential use in bio-compatible materials and drug delivery systems.

Medicine:

- Explored for its applications in the development of novel pharmaceuticals and diagnostic agents.

Industry:

- Utilized in the production of high-performance coatings, adhesives, and sealants.

- Applied in the manufacture of electronic components and devices.

Mécanisme D'action

The mechanism of action of bis(pentafluorophenyl)diethoxysilane is primarily based on its ability to act as a Lewis acid. The silicon atom, being electron-deficient, can coordinate with electron-rich species, facilitating various chemical transformations. The pentafluorophenyl groups enhance the electron-withdrawing nature of the silicon atom, increasing its reactivity.

Molecular Targets and Pathways:

Lewis Acid Catalysis: Activation of substrates through coordination with the silicon atom.

Cross-Coupling Reactions: Formation of carbon-silicon bonds via palladium-catalyzed mechanisms.

Comparaison Avec Des Composés Similaires

Bis(pentafluorophenyl)borane: Similar in structure but contains boron instead of silicon.

Tris(pentafluorophenyl)borane: Contains three pentafluorophenyl groups attached to boron.

Pentafluorophenylsilane: Contains a single pentafluorophenyl group attached to silicon.

Uniqueness:

- Dimethoxybis(pentafluorophenyl)silane is unique due to the presence of two pentafluorophenyl groups and two ethoxy groups, providing a balance of reactivity and stability.

- The compound’s ability to undergo a variety of chemical reactions makes it versatile for different applications in research and industry.

Propriétés

Formule moléculaire |

C16H10F10O2Si |

|---|---|

Poids moléculaire |

452.32 g/mol |

Nom IUPAC |

diethoxy-bis(2,3,4,5,6-pentafluorophenyl)silane |

InChI |

InChI=1S/C16H10F10O2Si/c1-3-27-29(28-4-2,15-11(23)7(19)5(17)8(20)12(15)24)16-13(25)9(21)6(18)10(22)14(16)26/h3-4H2,1-2H3 |

Clé InChI |

XJYMDGOGWVHLFW-UHFFFAOYSA-N |

SMILES canonique |

CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)OCC |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8487591.png)

![5h-Pyrrolo[1,2-a]imidazole,2-[4-(ethylthio)phenyl]-6,7-dihydro-3-(4-pyridinyl)-](/img/structure/B8487618.png)